(E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one
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Overview
Description
(E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one is an organic compound characterized by the presence of a dichlorophenyl group, a hydroxy group, and a methylpentene structure
Preparation Methods
The synthesis of (E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one can be achieved through conventional and green synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with potential biological activity.
Scientific Research Applications
(E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions of proteins. These interactions can lead to the modulation of enzyme activity or disruption of microbial cell membranes, contributing to its antimicrobial effects .
Comparison with Similar Compounds
(E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one can be compared with similar compounds such as:
(E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile: This compound also contains a dichlorophenyl group but differs in its acrylonitrile structure.
4’-{(E)-[(2,4-Dichlorophenyl)imino]methyl}-4-biphenylyl acetate: This compound has a similar dichlorophenyl group but is part of a biphenyl structure with an imino group.
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c1-12(2,16)11(15)6-4-8-3-5-9(13)7-10(8)14/h3-7,16H,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYBLIZWEAMFPU-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=C(C=C(C=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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